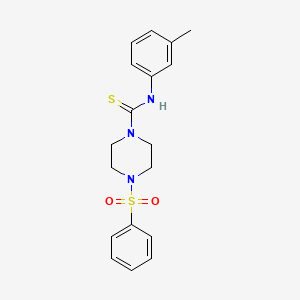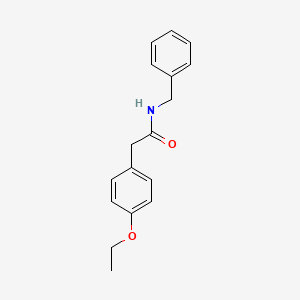
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to modulate various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It can modulate the activity of ion channels, such as voltage-gated potassium channels, and enzymes, such as cyclooxygenase-2. It can also interact with receptors, such as the opioid receptor and the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its ability to exhibit multiple biological activities. This allows researchers to study its effects on different molecular targets and biological pathways. However, one of the limitations is its potential toxicity and side effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an analgesic agent for chronic pain. Furthermore, this compound may have potential as an antitumor agent for various types of cancer.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction between 3-methylbenzoyl chloride and piperazine, followed by the addition of phenylsulfonyl chloride and sodium hydrosulfide. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-(3-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in inflamed tissues.
Another area of research is its analgesic activity. This compound has been found to alleviate pain by inhibiting the release of substance P, a neuropeptide that plays a key role in pain transmission.
Furthermore, this compound has been investigated for its antitumor activity. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-6-5-7-16(14-15)19-18(24)20-10-12-21(13-11-20)25(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQCQOKDBQRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)
![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
